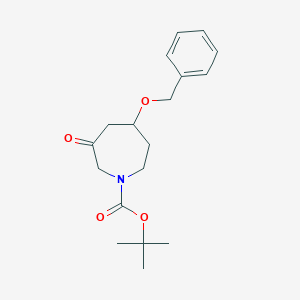

Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

Description

tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a heterocyclic organic compound featuring a seven-membered azepane ring with a ketone group at position 3, a benzyloxy substituent at position 5, and a tert-butyl carbamate group at position 1. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of alkaloids or pharmacologically active molecules requiring protected amine functionalities. The tert-butyl carbamate (Boc) group serves as a temporary protecting group for the secondary amine, enabling selective reactions at other sites of the molecule .

Properties

Molecular Formula |

C18H25NO4 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

tert-butyl 3-oxo-5-phenylmethoxyazepane-1-carboxylate |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-9-16(11-15(20)12-19)22-13-14-7-5-4-6-8-14/h4-8,16H,9-13H2,1-3H3 |

InChI Key |

GYJPCYKXCQMKKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC(=O)C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate typically involves multiple steps, starting with the formation of the azepane ring. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with new functional groups.

Scientific Research Applications

Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

Medicine: It may have potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate with four structurally related compounds, highlighting differences in molecular features and applications:

Key Observations

Ring Size and Conformational Flexibility :

- The seven-membered azepane ring in the target compound offers greater conformational flexibility compared to five-membered pyrrolidine or six-membered piperidine analogs. This flexibility may influence binding affinity in drug-receptor interactions or catalytic activity .

- Piperidine and pyrrolidine derivatives are more rigid, favoring specific stereochemical outcomes in synthesis.

The Boc group in all tert-butyl carboxylates enables straightforward deprotection under acidic conditions, a critical feature in multi-step syntheses.

This underscores the need for precautionary handling of novel tert-butyl carboxylates .

Applications :

- Piperidine and pyrrolidine Boc derivatives are well-established in drug discovery (e.g., protease inhibitors). The azepane variant may fill a niche in synthesizing medium-ring heterocycles, which are underrepresented in medicinal chemistry .

- Linear-chain analogs with silyl ethers () are specialized for hydroxyl group protection, contrasting with the azepane’s amine-protection role .

Biological Activity

Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate (CAS Number: 1801454-87-4) is a synthetic compound belonging to the azepane class of heterocycles. Its molecular formula is , indicating the presence of a tert-butyl group, a benzyloxy moiety, and a carboxylate functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The azepane ring contributes to its ability to mimic natural substrates or ligands, while the benzyloxy group enhances lipophilicity, potentially improving membrane permeability.

Pharmacological Properties

Research indicates that compounds like this compound may exhibit:

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have been conducted to evaluate the cytotoxic effects of azepane derivatives, including those similar to this compound. These studies typically employ cell lines such as HeLa or MCF-7 to assess the compound's ability to induce apoptosis or inhibit cell proliferation.

- Antimicrobial Testing : A study assessing the antimicrobial properties of azepanes found that certain derivatives exhibited significant activity against Gram-positive bacteria. While specific data for this compound is not available, these findings suggest potential for further exploration in this area.

Comparative Analysis

The following table summarizes the biological activities reported for various azepane derivatives, including this compound:

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Cytotoxic | MCF-7 | TBD | |

| Azepane Derivative A | Antimicrobial | Staphylococcus aureus | TBD | |

| Azepane Derivative B | Cytotoxic | HeLa | TBD |

Future Directions

Further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. This includes:

- In Vivo Studies : Evaluating pharmacokinetics and toxicity in animal models.

- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.